molecular formula C8H15NO2 B13492518 Methyl (3R,4R)-3-methylpiperidine-4-carboxylate

Methyl (3R,4R)-3-methylpiperidine-4-carboxylate

Katalognummer: B13492518
Molekulargewicht: 157.21 g/mol
InChI-Schlüssel: BSPJTLUXMCHYGU-NKWVEPMBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl (3R,4R)-3-methylpiperidine-4-carboxylate is a chiral compound with significant importance in various fields of chemistry and pharmaceuticals. This compound is known for its unique stereochemistry, which plays a crucial role in its biological activity and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (3R,4R)-3-methylpiperidine-4-carboxylate typically involves several steps, including the N-acylation of 3-amino-4-methylpyridine, quaternization using benzyl halide, partial reduction with sodium borohydride, hydrolysis, and reductive amination . These steps are carried out under specific conditions to ensure the desired stereochemistry and purity of the final product.

Industrial Production Methods: Industrial production of this compound often involves the use of advanced techniques such as ring-closing metathesis and lipase-mediated kinetic resolution . These methods are preferred due to their efficiency and ability to produce the compound in large quantities with high enantiomeric purity.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl (3R,4R)-3-methylpiperidine-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to Methyl (3R,4R)-3-methylpiperidine-4-carboxylate include other chiral piperidine derivatives, such as (3R,4S)-3-methylpiperidine-4-carboxylate and (3S,4R)-3-methylpiperidine-4-carboxylate . These compounds share similar structural features but differ in their stereochemistry.

Uniqueness: The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct biological and chemical properties. This makes it particularly valuable in applications where stereochemistry is critical for activity and selectivity .

Eigenschaften

Molekularformel

C8H15NO2

Molekulargewicht

157.21 g/mol

IUPAC-Name

methyl (3R,4R)-3-methylpiperidine-4-carboxylate

InChI

InChI=1S/C8H15NO2/c1-6-5-9-4-3-7(6)8(10)11-2/h6-7,9H,3-5H2,1-2H3/t6-,7+/m0/s1

InChI-Schlüssel

BSPJTLUXMCHYGU-NKWVEPMBSA-N

Isomerische SMILES

C[C@H]1CNCC[C@H]1C(=O)OC

Kanonische SMILES

CC1CNCCC1C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.